3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
Description
The compound 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea is a urea derivative characterized by a pyrrolidin-5-one core substituted with a 4-chlorophenyl group at the 1-position and a pyridin-2-ylmethyl moiety attached to the urea nitrogen. Its structural complexity arises from the integration of a urea functional group (-NH-C(=O)-NH-) with aromatic (pyridine) and halogenated (4-chlorophenyl) substituents. Such substitutions are often critical for modulating biological activity, solubility, and target affinity in medicinal chemistry.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-12-4-6-15(7-5-12)22-11-14(9-16(22)23)21-17(24)20-10-13-3-1-2-8-19-13/h1-8,14H,9-11H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFFFEFGXFDJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound:
- Core structure : Pyrrolidin-5-one with urea linkage.
- Substituents: 1-(4-Chlorophenyl) on the pyrrolidinone ring. Pyridin-2-ylmethyl group on the urea nitrogen.
Analogous Compounds ():
Compound 1: Structure: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea. Key Features: Pyridine core with chlorofluorophenoxy and dimethoxyphenyl substituents; methylurea group.
Compound 3: Structure: (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea. Key Features: Triazinan-2-ylidene and 4-chlorobenzyl groups; pyridin-2-yl linkage. Activity: Exhibits analgesic properties, likely mediated through opioid receptor interactions .
Compound 4: Structure: 3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea. Key Features: Biphenyl and bromopyridinyl substituents; piperidine spacer. Activity: Not explicitly stated, but bromopyridine motifs are common in kinase inhibitors .
Key Comparative Insights
| Feature | Target Compound | Compound 1 | Compound 3 |
|---|---|---|---|
| Core Structure | Pyrrolidin-5-one + urea | Pyridine + urea | Pyridine + triazinan-urea |
| Aromatic Substituents | 4-Chlorophenyl, pyridin-2-yl | Chlorofluorophenoxy, dimethoxyphenyl | 4-Chlorobenzyl, phenoxy |
| Bioactivity | Not reported | Glucokinase activation | Analgesic |
| Potential Targets | Inferred: Kinases, GPCRs | Metabolic enzymes | Opioid receptors |
Substituent-Activity Relationships
- Pyridine vs. Pyrrolidinone Core: Pyridine-based analogs (e.g., Compound 1, 3) often target enzymes (e.g., glucokinase) or receptors, whereas pyrrolidinone cores (target compound) may influence conformational flexibility and solubility.
- Halogenated Groups : The 4-chlorophenyl group in the target compound mirrors the 4-chlorobenzyl group in Compound 3, which is linked to analgesic activity. Halogens enhance lipophilicity and binding affinity .
- Urea Modifications : Methylurea groups (Compound 1, 3) are associated with metabolic activity, while bulkier substituents (e.g., pyridin-2-ylmethyl in the target) may alter target selectivity.
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